5-Bromo-2-fluoro-3-nitrobenzoic acid

Description

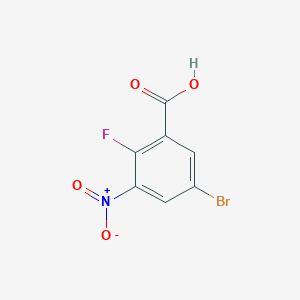

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-fluoro-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOKSXISBYNNQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626275 | |

| Record name | 5-Bromo-2-fluoro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153279-80-1 | |

| Record name | 5-Bromo-2-fluoro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-fluoro-3-nitrobenzoic Acid for Advanced Chemical Synthesis

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists on the chemical properties, synthesis, and application of 5-Bromo-2-fluoro-3-nitrobenzoic acid (CAS No. 1153279-80-1). This highly functionalized aromatic scaffold is a key building block in modern drug discovery and fine chemical synthesis, offering multiple points for molecular elaboration.

Core Molecular Attributes and Physicochemical Properties

This compound is a polysubstituted benzene ring activated for diverse chemical transformations. The unique arrangement of its functional groups—a carboxylic acid, a bromine atom, a fluorine atom, and a nitro group—imparts a distinct reactivity profile, making it a valuable intermediate for constructing complex molecular architectures.

The chemical structure of this compound is presented below.

Caption: Chemical Structure of this compound.

The physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1153279-80-1 | [1][2] |

| Molecular Formula | C₇H₃BrFNO₄ | [3] |

| Molecular Weight | 264.01 g/mol | [3] |

| Appearance | White to light yellow to light orange powder or crystal | [4] |

| Melting Point | 166.0 - 170.0 °C | [4] |

| Purity | Typically >97.0% | [4] |

Synthesis and Purification Protocol

The most logical and efficient synthesis of this compound involves the regioselective nitration of the commercially available precursor, 5-bromo-2-fluorobenzoic acid. The electron-withdrawing nature of the carboxylic acid and the fluorine atom directs the incoming nitro group primarily to the C3 position. This approach is analogous to established procedures for the nitration of similar fluorinated benzoic acids.[5][6]

Sources

- 1. This compound | 1153279-80-1 [chemicalbook.com]

- 2. This compound | CAS#:1153279-80-1 | Chemsrc [chemsrc.com]

- 3. 2-Bromo-5-fluoro-3-nitrobenzoic acid | CymitQuimica [cymitquimica.com]

- 4. This compound | 1153279-80-1 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]

- 5. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]

- 6. EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to 5-Bromo-2-fluoro-3-nitrobenzoic Acid: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

5-Bromo-2-fluoro-3-nitrobenzoic acid, identified by its CAS number 1153279-80-1, is a highly functionalized aromatic compound of significant interest in the field of medicinal chemistry and organic synthesis. Its unique substitution pattern—featuring a carboxylic acid, a nitro group, a bromine atom, and a fluorine atom—renders it a versatile scaffold for the construction of complex molecular architectures. The presence of multiple, orthogonally reactive functional groups allows for selective chemical transformations, making it a valuable intermediate in the synthesis of pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, a detailed proposed synthesis based on established chemical precedent, its expected reactivity, and its potential applications in modern drug development.

Physicochemical and Safety Data Summary

The key properties and safety information for this compound are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 1153279-80-1 | |

| Molecular Formula | C₇H₃BrFNO₄ | |

| Molecular Weight | 264.01 g/mol | [1] |

| Appearance | Off-white to light yellow solid/crystalline powder | [2] |

| Melting Point | 166.0 - 170.0 °C | N/A |

| Purity | Typically ≥97% or ≥98% | [1] |

| Storage | Sealed in a dry environment at room temperature | |

| Predicted pKa | 1.93 ± 0.20 | [2] |

| Predicted Boiling Point | 376.9 ± 42.0 °C | [2] |

| Predicted Density | 1.967 ± 0.06 g/cm³ | [2] |

| Safety Information | Details | Reference(s) |

| Signal Word | Warning | |

| Pictogram | GHS07 (Exclamation Mark) | |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Codes | P261, P305+P351+P338 |

Proposed Synthetic Pathway and Detailed Protocols

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of 5-Bromo-2-fluorobenzoic Acid (Intermediate)

Causality and Rationale: The synthesis of the intermediate, 5-bromo-2-fluorobenzoic acid, is achieved via electrophilic aromatic substitution. The starting material, 2-fluorobenzoic acid, possesses two directing groups: the fluorine atom and the carboxylic acid group. The fluorine is an ortho-, para-director, while the carboxylic acid is a meta-director. The position para to the strongly activating fluorine atom (and meta to the deactivating carboxylic acid) is the most electronically favorable site for bromination, leading to the desired 5-bromo isomer. A protocol adapted from a patented method for analogous compounds provides a reliable procedure[3][4].

Experimental Protocol:

-

Reaction Setup: In a 1000 mL, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, charge 2-fluorobenzoic acid (e.g., 50.0 g) and concentrated sulfuric acid (e.g., 150 mL). Stir the mixture at room temperature until all the solid dissolves.

-

Bromination: Cool the reaction mixture to 0-5 °C using an ice bath. Prepare a solution of N-bromosuccinimide (NBS) (e.g., 1.1 equivalents) in concentrated sulfuric acid (e.g., 100 mL) and add it dropwise to the reaction flask over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice (e.g., 1000 g) with vigorous stirring. The crude product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7). The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure 5-bromo-2-fluorobenzoic acid as a white solid[4]. Dry the product under vacuum at 60-65 °C[3].

Part 2: Nitration to this compound (Final Product)

Causality and Rationale: The second step involves the nitration of the 5-bromo-2-fluorobenzoic acid intermediate. In this polysubstituted system, the directing effects must be carefully considered. The fluorine atom (ortho-, para-director) and the bromine atom (ortho-, para-director) will activate the positions ortho and para to them. The carboxylic acid (meta-director) will direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions meta to it. The position C3 is ortho to the fluorine, ortho to the bromine, and meta to the carboxylic acid. The strong activation from the ortho-fluorine substituent, combined with the meta-direction from the carboxyl group, strongly favors nitration at the C3 position. This protocol is based on a closely analogous nitration of 5-bromo-2-chlorobenzoic acid[5].

Experimental Protocol:

-

Reaction Setup: In a 500 mL, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 5-bromo-2-fluorobenzoic acid (e.g., 20.0 g).

-

Acidification: Cool the flask in an ice bath to 0 °C and slowly add concentrated sulfuric acid (e.g., 80 mL) while stirring.

-

Nitration: Prepare the nitrating mixture by cautiously adding concentrated nitric acid (e.g., 1.2 equivalents) to concentrated sulfuric acid (e.g., 40 mL) in a separate flask, keeping it cool. Add this mixed acid dropwise to the reaction flask over 1 hour, maintaining the internal temperature between 0 and 10 °C[5].

-

Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis indicates the completion of the reaction. For less reactive substrates, gentle heating (e.g., to 40-50 °C) might be necessary, as is sometimes done in similar syntheses[5].

-

Work-up and Isolation: Once the reaction is complete, carefully pour the mixture onto a large volume of crushed ice (e.g., 800 g) with vigorous stirring. A yellow or off-white solid should precipitate.

-

Purification: Collect the precipitate by vacuum filtration. Wash the solid extensively with cold deionized water to remove residual acid. Dry the crude product under vacuum. If necessary, further purification can be achieved by recrystallization.

Caption: Step-by-step workflow for the proposed synthesis.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the distinct reactivity of its functional groups, which can be addressed sequentially to build molecular complexity.

-

Carboxylic Acid Group: This group is a handle for standard transformations. It can be readily converted into esters, amides (via activation to an acid chloride or using coupling reagents like HATU or EDC), or reduced to a primary alcohol. This is often the first point of modification in a synthetic sequence.

-

Nitro Group: The nitro group is a powerful electron-withdrawing group, deactivating the ring to further electrophilic substitution. Its primary synthetic utility is as a precursor to an aniline (amino group) via reduction (e.g., using SnCl₂, H₂/Pd-C, or iron in acetic acid). This unmasks a nucleophilic site and a directing group for subsequent reactions.

-

Bromine Atom: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions. It can readily participate in Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions to form new carbon-carbon or carbon-heteroatom bonds. This allows for the introduction of diverse aryl, alkyl, or amino substituents.

-

Fluorine Atom: The C-F bond is generally the most robust on the ring and is typically unreactive under the conditions used to modify the other groups. However, its strong electron-withdrawing nature influences the reactivity of the entire ring. In specific cases, it can be a site for nucleophilic aromatic substitution (SₙAr), particularly when activated by the adjacent nitro group, although this is less common than transformations at the bromo position.

Caption: Key reaction sites on this compound.

This multi-handle reactivity makes the molecule an ideal starting material for building fragment libraries or for the convergent synthesis of complex drug targets. For instance, structurally related 2-halogen-5-bromobenzoic acids are crucial intermediates in the synthesis of SGLT-2 inhibitors like Dapagliflozin and Empagliflozin, which are blockbuster drugs for type 2 diabetes[4][6].

Characterization and Spectral Analysis

Proper characterization is essential to confirm the identity and purity of the synthesized compound. While experimental spectra are not publicly available, the expected features can be predicted based on the structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be simple, showing two aromatic protons. Due to the substitution pattern, these protons would appear as doublets in the downfield region (likely > 8.0 ppm). The proton at C6 would be coupled to the fluorine at C2, and the proton at C4 would be coupled to the fluorine at C2, resulting in complex splitting patterns (doublet of doublets). The carboxylic acid proton would appear as a broad singlet, typically at a very high chemical shift (>10 ppm), which would be exchangeable with D₂O.

-

¹³C NMR: The spectrum should show seven distinct carbon signals. The carboxylic acid carbonyl carbon would be found around 165-170 ppm. The aromatic carbons would appear between ~110-160 ppm. The carbons directly attached to the electronegative F, Br, and NO₂ groups (C2, C5, C3) would have their chemical shifts significantly influenced. Carbon-fluorine coupling (¹J_CF, ²J_CF, etc.) would be observable, providing valuable structural information[7].

-

¹⁹F NMR: A single resonance would be observed, with its chemical shift and coupling to the adjacent aromatic protons confirming the fluorine's position.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), characteristic asymmetric and symmetric N-O stretches for the nitro group (~1530 and ~1350 cm⁻¹), and various C-Br, C-F, and aromatic C-H and C=C stretches in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and/or [M-H]⁻ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

References

- BenchChem. (2025). Literature review of substituted nitrobenzoic acids.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.

- Google Patents. (n.d.). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

-

Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-fluorobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.

- The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.

- Thieme. (n.d.). 13C NMR Spectroscopy.

-

Ottokemi. (n.d.). 5-Bromo-2-fluorobenzoic acid, 97%. Retrieved from [Link]

- Google Patents. (n.d.). CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.

-

PubChem. (n.d.). 2-Amino-5-bromo-3-nitrobenzoic acid. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 1153279-80-1 [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents [patents.google.com]

- 5. 5-Bromo-2-chloro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]

- 7. magritek.com [magritek.com]

5-Bromo-2-fluoro-3-nitrobenzoic acid molecular structure

An In-depth Technical Guide to 5-Bromo-2-fluoro-3-nitrobenzoic Acid for Researchers, Scientists, and Drug Development Professionals

Foreword

The pursuit of novel therapeutic agents and advanced materials is intrinsically linked to the chemist's ability to design and construct complex molecular architectures. At the heart of this endeavor lies the strategic use of highly functionalized building blocks—scaffolds that offer a rich tapestry of reactive sites for molecular elaboration. This compound is a quintessential example of such a reagent. Its carefully orchestrated arrangement of a carboxylic acid, a nitro group, and two distinct halogen atoms on a benzene ring presents a unique and powerful tool for synthetic innovation. This guide is intended for the practicing researcher and drug development professional, offering a deep dive into the core molecular structure, reactivity, and strategic applications of this versatile compound. It is structured not as a rigid protocol, but as a scientific narrative, designed to elucidate the causality behind its utility and to empower its effective application in the laboratory.

Molecular Structure and Physicochemical Profile

A molecule's utility is a direct consequence of its three-dimensional structure and the electronic properties derived from it. The specific substitution pattern of this compound gives rise to a distinct set of characteristics that are fundamental to its role in synthesis.

Core Identity and Properties

A consolidated summary of the compound's key identifiers and physical properties is provided below. It is worth noting that different suppliers may list different CAS numbers; the one provided here is frequently cited.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1153279-80-1 | [1][2][3][4] |

| Molecular Formula | C₇H₃BrFNO₄ | [1][3] |

| Molecular Weight | 264.01 g/mol | [5] |

| Appearance | Off-white to yellow crystalline solid | [5] |

The Electronic and Steric Landscape

The chemical personality of this compound is dominated by the interplay of its functional groups. The fluorine, nitro, and carboxylic acid moieties are all strongly electron-withdrawing, which significantly reduces the electron density of the aromatic ring. This has profound implications for its reactivity, rendering it susceptible to nucleophilic attack while deactivating it towards classical electrophilic aromatic substitution.

The bromine atom, while also electron-withdrawing through induction, introduces significant steric bulk and serves as a key synthetic handle for cross-coupling reactions. The fluorine atom, positioned ortho to the carboxylic acid, can influence the acidity of the carboxyl group and also acts as a potential leaving group in nucleophilic aromatic substitution (SₙAr) reactions.

Synthesis and Reactivity: A Chemist's Perspective

Understanding the synthesis of a building block provides insight into its potential impurities and cost, while a thorough grasp of its reactivity is paramount for its successful deployment in a synthetic campaign.

A Plausible Synthetic Trajectory

The synthesis of polysubstituted benzenes requires careful strategic planning to control regioselectivity. A logical and common approach to a molecule like this compound would involve the sequential introduction of the functional groups onto a simpler, commercially available starting material. One such plausible route begins with 5-bromo-2-fluorobenzoic acid.

Caption: Proposed synthetic workflow for this compound.

Causality of the Experimental Choice: The directing effects of the substituents on the starting material, 5-bromo-2-fluorobenzoic acid[6][7], govern the position of the incoming nitro group. The carboxylic acid is a meta-director, while the fluorine and bromine atoms are ortho-, para-directors. The position ortho to the fluorine and meta to the bromine and carboxylic acid is sterically accessible and electronically activated for nitration, leading to the desired product.

Illustrative Experimental Protocol: Nitration

Disclaimer: This protocol is illustrative and must be adapted and optimized with strict adherence to all laboratory safety protocols and regulations. A thorough risk assessment should be conducted prior to any experimental work.

-

Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel is charged with concentrated sulfuric acid and cooled to 0 °C in an ice-salt bath.

-

Substrate Addition: 5-Bromo-2-fluorobenzoic acid is added portion-wise to the stirred, cold sulfuric acid, ensuring the internal temperature is maintained below 5 °C.

-

Nitrating Agent: A pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid is prepared and charged into the dropping funnel.

-

Controlled Nitration: The nitrating mixture is added dropwise to the reaction flask over 30-60 minutes, with vigorous stirring, while ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: The reaction is allowed to stir at a controlled temperature (e.g., 0-5 °C) for 1-3 hours. Progress is monitored by a suitable technique such as TLC or LC-MS.

-

Quenching and Isolation: Upon completion, the reaction mixture is carefully poured onto a stirred mixture of crushed ice and water. The resulting precipitate is collected by vacuum filtration.

-

Purification: The crude solid is washed thoroughly with cold water until the filtrate is neutral. The product is then dried under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

The Reactivity Map: A Hub for Derivatization

The true value of this molecule lies in the differential reactivity of its functional groups, which can be addressed with high selectivity.

Caption: A logical workflow for library synthesis in a drug discovery program.

This workflow is self-validating at each stage. The success of the nitro reduction can be confirmed by the disappearance of the starting material and the appearance of a new product with a different polarity by TLC/LC-MS. Each subsequent coupling reaction can be similarly monitored, ensuring that the final library members are of high purity and possess the intended chemical structure. This systematic approach allows for the rapid generation of a focused library of compounds, where each modification is designed to probe a specific interaction with the biological target.

Safety and Handling

As a reactive chemical intermediate, this compound requires careful handling to ensure personnel safety.

-

Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation. [2]* Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood. [2]Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. [2]* First Aid:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water. [2][8] * Eye Contact: Flush eyes immediately with large amounts of water for at least 15 minutes, holding the eyelids open. [2][8] * Inhalation: Move the individual to fresh air. [2][8] * Ingestion: Wash out the mouth with water and seek immediate medical attention. [2]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [2]

-

References

-

Chemsrc. This compound | CAS#:1153279-80-1. [Link]

-

ChemBK. Benzoic acid, 5-bromo-2-fluoro-3-nitro-, methyl ester. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. [Link]

Sources

- 1. This compound | 1153279-80-1 [sigmaaldrich.com]

- 2. This compound | CAS#:1153279-80-1 | Chemsrc [chemsrc.com]

- 3. This compound [1153279-80-1] | King-Pharm [king-pharm.com]

- 4. This compound | 1153279-80-1 [chemicalbook.com]

- 5. 2-Bromo-5-fluoro-3-nitrobenzoic acid | CymitQuimica [cymitquimica.com]

- 6. 5-Bromo-2-fluorobenzoic acid 97 146328-85-0 [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

5-Bromo-2-fluoro-3-nitrobenzoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-fluoro-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key building block in medicinal chemistry and drug discovery, valued for its unique electronic and structural properties that can be leveraged to modulate the biological activity and pharmacokinetic profiles of target molecules. This guide provides a comprehensive, in-depth exploration of a robust and scientifically sound synthetic pathway to this important compound. Moving beyond a simple recitation of steps, this document elucidates the critical decision-making processes, the underlying chemical principles, and the practical considerations necessary for a successful synthesis. We will delve into a preferred two-step synthetic route, commencing with the regioselective bromination of 2-fluoro-3-nitrotoluene, followed by the oxidation of the methyl group to the corresponding carboxylic acid. This pathway is designed for optimal yield, purity, and scalability.

Introduction: The Significance of this compound

The strategic incorporation of fluorine and bromine atoms, along with a nitro group, into a benzoic acid scaffold makes this compound a highly versatile intermediate in the synthesis of complex organic molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine provides a handle for further functionalization through cross-coupling reactions. The nitro group, an electron-withdrawing group, significantly influences the electronic properties of the aromatic ring and can be a precursor to an amino group, opening up further synthetic possibilities. This unique combination of functional groups makes the target molecule a valuable starting material for the development of novel therapeutics and other functional materials.

Strategic Synthesis Pathway: A Rationale-Driven Approach

The successful synthesis of polysubstituted aromatic compounds hinges on a carefully planned sequence of reactions that leverages the directing effects of the substituents. For this compound, a two-step pathway starting from 2-fluoro-3-nitrotoluene is proposed as the most efficient and regioselective route.

Diagram of the Proposed Synthesis Pathway

Caption: Proposed two-step synthesis of this compound.

Step 1: Regioselective Bromination of 2-Fluoro-3-nitrotoluene

The initial and most critical step is the selective introduction of a bromine atom at the C-5 position of 2-fluoro-3-nitrotoluene. The success of this step is governed by the directing effects of the existing substituents on the aromatic ring.

-

Fluorine (-F): An ortho-, para-director due to its ability to donate a lone pair of electrons through resonance, despite its inductive electron-withdrawing nature.[1]

-

Nitro (-NO₂): A strong meta-director and a deactivating group due to its powerful electron-withdrawing resonance and inductive effects.[2]

-

Methyl (-CH₃): An ortho-, para-director and an activating group due to hyperconjugation.

The position C-5 is meta to the strongly directing nitro group and ortho to the fluorine atom. The combined influence of these groups strongly favors electrophilic attack at this position, leading to a high degree of regioselectivity and minimizing the formation of unwanted isomers.

Step 2: Oxidation of 5-Bromo-2-fluoro-3-nitrotoluene

The final step involves the conversion of the methyl group of the intermediate to a carboxylic acid. This is a classic and reliable transformation in organic synthesis. The use of a strong oxidizing agent is required. The aryl C-H bonds and the other functional groups (bromo, fluoro, and nitro) are resistant to oxidation under the conditions typically employed for benzylic oxidation, ensuring a clean conversion to the desired product.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and the scale of the reaction.

Materials and Reagents

| Reagent/Material | Purity | Supplier |

| 2-Fluoro-3-nitrotoluene | ≥98% | Commercially Available |

| N-Bromosuccinimide (NBS) | ≥99% | Commercially Available |

| Sulfuric Acid (H₂SO₄) | 98% | Commercially Available |

| Potassium Permanganate (KMnO₄) | ≥99% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Ethyl Acetate | Reagent Grade | Commercially Available |

| Hexanes | Reagent Grade | Commercially Available |

| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Prepared in-house |

| Sodium Chloride (NaCl) | Saturated Solution | Prepared in-house |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |

Protocol for Step 1: Synthesis of 5-Bromo-2-fluoro-3-nitrotoluene

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-3-nitrotoluene (10.0 g, 64.5 mmol).

-

Dissolution: Add concentrated sulfuric acid (50 mL) to the flask and stir until the starting material is fully dissolved.

-

Addition of Brominating Agent: Cool the mixture to 0-5 °C using an ice bath. Slowly add N-bromosuccinimide (NBS) (12.6 g, 70.9 mmol) in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Carefully pour the reaction mixture into a beaker containing 500 mL of ice-water. A precipitate will form.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 100 mL), followed by a saturated sodium chloride solution (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford 5-bromo-2-fluoro-3-nitrotoluene as a solid.

Protocol for Step 2: Synthesis of this compound

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 5-bromo-2-fluoro-3-nitrotoluene (10.0 g, 42.7 mmol) and 200 mL of water.

-

Addition of Oxidizing Agent: Heat the mixture to 80-90 °C. Slowly add potassium permanganate (KMnO₄) (26.9 g, 170.8 mmol) in portions over 2 hours. The purple color of the permanganate will disappear as the reaction proceeds.

-

Reaction: After the addition is complete, maintain the reaction at reflux for 4-6 hours, or until the starting material is no longer detectable by TLC. A brown precipitate of manganese dioxide (MnO₂) will form.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide. Wash the filter cake with hot water (2 x 50 mL).

-

Acidification: Cool the combined filtrate in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid. A precipitate of the carboxylic acid will form.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Expected ¹H NMR (δ, ppm) |

| 5-Bromo-2-fluoro-3-nitrotoluene | C₇H₅BrFNO₂ | 234.02 | 55-59 | 2.4 (s, 3H), 7.8-8.2 (m, 2H) |

| This compound | C₇H₃BrFNO₄ | 264.01 | 168-172 | 8.1-8.5 (m, 2H), 13.5 (br s, 1H) |

Note: Expected NMR shifts are approximate and may vary depending on the solvent used.

Safety and Handling

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Concentrated acids and oxidizing agents are corrosive and should be handled with extreme care.

-

N-Bromosuccinimide is a lachrymator and irritant.

-

Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The described two-step synthesis of this compound from 2-fluoro-3-nitrotoluene offers a reliable and regioselective route to this valuable building block. By understanding and applying the principles of electrophilic aromatic substitution, researchers can efficiently access this compound in high purity and yield. This guide provides the necessary theoretical foundation and practical protocols to enable the successful synthesis of this important intermediate for applications in drug discovery and materials science.

References

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]

-

Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: Directing Effect of Substituents: meta-Directing Groups. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Bromo-2-fluoro-3-nitrobenzoic acid

Abstract

This technical guide provides a comprehensive, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-2-fluoro-3-nitrobenzoic acid. In the absence of a complete, publicly available experimental dataset, this document leverages fundamental NMR principles and established substituent effects to offer a detailed structural elucidation. It is designed for researchers, scientists, and drug development professionals, providing not only predicted spectral data but also the causal reasoning behind the spectral features and a robust, self-validating protocol for experimental acquisition. This guide serves as an authoritative resource for the characterization of this and structurally related polysubstituted aromatic compounds.

Introduction: The Structural Challenge

This compound is a highly functionalized aromatic compound, presenting a unique challenge and opportunity for structural analysis by NMR spectroscopy. The benzene ring is substituted with four distinct groups: a carboxylic acid, a fluorine atom, a nitro group, and a bromine atom. Each substituent exerts a unique electronic influence (both inductive and resonance effects) on the aromatic system, leading to a complex and informative NMR spectrum.[1][2][3] Precise characterization is paramount, as this molecule can serve as a critical building block in the synthesis of novel pharmaceutical agents and materials.

This guide will deconstruct the anticipated ¹H and ¹³C NMR spectra, explaining the rationale for predicted chemical shifts and coupling constants. Furthermore, it will outline advanced 2D NMR strategies for unambiguous signal assignment and provide a field-proven experimental workflow for acquiring high-quality data.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is anticipated to reveal two distinct signals for the aromatic protons and one for the carboxylic acid proton. The relative positions and splitting patterns of these signals are dictated by the electronic environment created by the substituents.

Causality of Chemical Shifts (δ)

The aromatic protons (H-4 and H-6) are significantly influenced by the surrounding electron-withdrawing groups (-COOH, -NO₂, -F, -Br). These groups decrease the electron density around the protons, "deshielding" them from the applied magnetic field and shifting their resonance to a higher frequency (downfield).[2][3][4]

-

H-6: This proton is situated ortho to the bromine atom and meta to both the nitro and fluoro groups. It is expected to be the most downfield of the two aromatic protons, primarily due to the strong deshielding effects of the adjacent halogens and the nitro group.

-

H-4: This proton is positioned ortho to the nitro group and meta to the bromine and carboxylic acid groups. It will also be significantly downfield.

-

-COOH Proton: The carboxylic acid proton is highly deshielded due to its acidic nature and participation in hydrogen bonding. Its chemical shift is typically broad and appears far downfield, often in the 10-13 ppm range, and is highly dependent on solvent and concentration.[5][6] This signal will disappear upon shaking the sample with deuterium oxide (D₂O) due to H-D exchange, a key diagnostic test.[6][7]

Spin-Spin Coupling (J-Coupling): The Connectivity Map

The splitting of signals provides direct evidence of neighboring nuclei. In this molecule, we expect to see both proton-proton (³JHH) and proton-fluorine (JHF) coupling.

-

H-4 and H-6 Coupling: These two protons are meta to each other. This four-bond coupling (⁴JHH) is typically small in aromatic systems, usually in the range of 1-3 Hz.[8] This will result in both signals appearing as narrow doublets.

-

Proton-Fluorine Coupling: The fluorine atom at C-2 will couple with the neighboring protons.

-

H-4: This proton is four bonds away from the fluorine atom (⁴JHF). This coupling is expected to be in the range of ~5 Hz.[8]

-

H-6: This proton is also four bonds away from the fluorine (⁴JHF), but the coupling pathway differs. The magnitude is expected to be small, potentially around 1-3 Hz.

-

Therefore, the signal for H-4 will likely appear as a doublet of doublets, while the signal for H-6 may appear as a doublet or a finely split doublet.

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-6 | ~8.3 - 8.6 | d or dd | ⁴JHH ≈ 2-3 Hz, ⁴JHF ≈ 1-3 Hz |

| H-4 | ~8.1 - 8.4 | dd | ⁴JHH ≈ 2-3 Hz, ⁴JHF ≈ 5-7 Hz |

| -COOH | ~11.0 - 13.0 | br s | N/A (exchangeable) |

Table 1: Predicted ¹H NMR spectral parameters for this compound.

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments. Given the lack of symmetry in the molecule, seven distinct signals are expected: six for the aromatic carbons and one for the carboxylic acid carbon.

Causality of Carbon Chemical Shifts

The chemical shifts of the carbon atoms are determined by the electronegativity of the attached substituents and resonance effects.

-

Carbonyl Carbon (-COOH): This carbon is highly deshielded and will appear furthest downfield, typically in the 165-175 ppm range.[6][9]

-

Carbons Bonded to Heteroatoms:

-

C-2 (C-F): The carbon directly attached to the highly electronegative fluorine atom will be strongly deshielded and will appear as a large doublet due to one-bond C-F coupling (¹JCF).

-

C-3 (C-NO₂): The nitro group is strongly electron-withdrawing, deshielding the attached carbon.

-

C-5 (C-Br): The bromine atom has a less pronounced effect compared to fluorine or a nitro group. This is known as the "heavy atom effect," which can sometimes be shielding.

-

-

Quaternary Carbons: C-1, which is attached to the carboxylic acid group, will also be significantly deshielded.

-

Protonated Aromatic Carbons (C-4, C-6): These carbons will resonate in the typical aromatic region, with their specific shifts influenced by the cumulative effects of all substituents.

Carbon-Fluorine Coupling (JCF)

The ¹⁹F nucleus will couple with carbon atoms over multiple bonds, providing invaluable structural information.

-

¹JCF (C-2): A large, one-bond coupling constant, typically >240 Hz.

-

²JCF (C-1, C-3): Two-bond coupling to the adjacent carbons, typically in the range of 20-50 Hz.[10]

-

³JCF (C-4, C-6): Three-bond coupling, typically around 5-15 Hz.[8]

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| -COOH | ~165 - 170 | d | ³JCF ≈ 2-5 Hz |

| C-2 | ~155 - 160 | d | ¹JCF ≈ 240-260 Hz |

| C-3 | ~145 - 150 | d | ²JCF ≈ 20-30 Hz |

| C-4 | ~125 - 130 | d | ³JCF ≈ 5-10 Hz |

| C-6 | ~120 - 125 | d | ³JCF ≈ 5-10 Hz |

| C-5 | ~115 - 120 | s (or small d) | ⁴JCF ≈ 0-3 Hz |

| C-1 | ~130 - 135 | d | ²JCF ≈ 20-30 Hz |

Table 2: Predicted ¹³C NMR spectral parameters for this compound.

Advanced NMR for Unambiguous Assignment

While 1D spectra provide substantial information, complex molecules benefit from 2D NMR experiments for definitive structural confirmation.[11][12]

-

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between H-4 and H-6, confirming their meta coupling relationship.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the H-4 signal to the C-4 signal and H-6 to C-6.

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two to three bonds. It would be instrumental in assigning the quaternary carbons. For example, the H-4 signal should show correlations to C-2, C-3, C-5, and C-6, while the carboxylic proton could show a correlation to C-1 and C-2.

Figure 1: Workflow for unambiguous structure elucidation using 1D and 2D NMR.

Experimental Protocol: A Self-Validating System

Acquiring high-quality, reproducible NMR data is contingent on meticulous sample preparation and systematic data acquisition.

Step-by-Step Sample Preparation

The causality behind this protocol is to ensure a homogeneous sample solution, free of particulates that can degrade spectral quality by interfering with magnetic field shimming.[13][14]

-

Material Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, or 25-50 mg for ¹³C NMR analysis, into a clean, dry vial.[13][15] The larger quantity for ¹³C NMR is required due to the low natural abundance of the ¹³C isotope (~1.1%).

-

Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the compound. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for polar, acidic compounds as it readily dissolves them and its residual proton peak does not typically overlap with aromatic signals.[16] Deuterated chloroform (CDCl₃) is another option if solubility permits.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[14][17] Gently sonicate or warm the vial if necessary to achieve complete dissolution.

-

Transfer: Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid transferring any solid particulates.[13]

-

Standard Addition (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[13][14] However, for most modern spectrometers, referencing to the residual solvent peak (e.g., DMSO-d₅ at ~2.50 ppm) is sufficient and avoids potential sample contamination.[13]

Figure 2: A validated workflow for NMR sample preparation.

Data Acquisition Parameters

Standard 1D and 2D pulse programs available on modern NMR spectrometers (e.g., Bruker, JEOL) should be utilized. Key experiments include a standard ¹H acquisition, a proton-decoupled ¹³C acquisition (e.g., zgpg30), and standard gradient-selected COSY, HSQC, and HMBC sequences.

Data Interpretation and Structural Verification

The final step involves correlating the predicted data with the acquired spectra. The unique splitting patterns caused by the fluorine atom are particularly diagnostic. The doublet of doublets for H-4 and the complex multiplet for H-6, combined with the specific C-F coupling constants observed in the ¹³C spectrum, provide a robust fingerprint for the molecule.

Figure 3: Predicted ¹H-¹H and ¹H-¹⁹F spin coupling network.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are predicted to be complex yet highly informative. The chemical shifts are governed by the strong electron-withdrawing nature of the four distinct substituents, leading to signals in the downfield region of the aromatic spectrum. The key to unambiguous assignment lies in the detailed analysis of spin-spin coupling constants, particularly the characteristic proton-fluorine and carbon-fluorine couplings. By combining predictive analysis with a systematic experimental approach utilizing both 1D and advanced 2D NMR techniques, researchers can achieve a complete and confident structural elucidation of this valuable chemical entity.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Tully, D. C., et al. (2023). Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252. [Link]

-

The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

-

Smirnov, S. N., et al. (2003). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV-vis and NMR Spectroscopy. Journal of the American Chemical Society. [Link]

-

Scribd. NMR Sample Preparation Guide. [Link]

-

Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28, 271-280. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]

-

University of Maryland, Baltimore County. NMR Sample Requirements and Preparation. [Link]

-

Howard, T. D., et al. (1995). The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. Magnetic Resonance in Chemistry. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]

-

Mao, J. D., et al. (2001). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Organic Geochemistry, 32(5), 771-783. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

-

ResearchGate. Is it possible to observe NMR peak of carboxylic acid proton when D2O is being used as a solvent?. [Link]

-

JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

-

Yale University. CHEM 125b - Lecture 25 - C-13 and 2D NMR – Electrophilic Aromatic Substitution. [Link]

-

Mizyuk, V., et al. Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. [Link]

-

Breitmaier, E. Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Le, T. N., et al. (2021). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education, 98(4), 1269-1275. [Link]

-

Supporting Information. General experimental details. [Link]

-

ResearchGate. Substituent Interactions in Aromatic Rings: Student Exercises Using FT-NMR and Electronic Structure Calculations. [Link]

-

YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

-

Abraham, R. J., et al. (2001). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry. [Link]

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. [Link]

-

University College London. Chemical shifts. [Link]

-

Michigan State University Chemistry. Proton NMR Table. [Link]

-

Atta-ur-Rahman & Choudhary, M. I. Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. Factors That Influence NMR Chemical Shift. [Link]

-

Chemistry Stack Exchange. Protons on aromatic rings in NMR. [Link]

-

Gee, C. T., et al. (2016). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology. [Link]

-

Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. [Link]

-

Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link]

-

UCLA Chemistry & Biochemistry. NMR Chart. [Link]

-

Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]

-

Organic Chemistry Data. Effects of Other NMR-Active Nuclei on 1H and 13C NMR Spectra. [Link]

Sources

- 1. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Proton NMR Table [www2.chemistry.msu.edu]

- 5. myneni.princeton.edu [myneni.princeton.edu]

- 6. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 7. researchgate.net [researchgate.net]

- 8. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. magritek.com [magritek.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. youtube.com [youtube.com]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. organomation.com [organomation.com]

- 15. scribd.com [scribd.com]

- 16. rsc.org [rsc.org]

- 17. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

An In-depth Technical Guide to 5-Bromo-2-fluoro-3-nitrobenzoic Acid for Advanced Research

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 5-Bromo-2-fluoro-3-nitrobenzoic acid (CAS No. 1153279-80-1), a key intermediate in modern medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details and actionable protocols.

Introduction: A Molecule of Strategic Importance

This compound is a highly functionalized aromatic carboxylic acid. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a nitro group, imparts a distinct reactivity profile, making it a valuable building block in the synthesis of complex organic molecules. The presence of these three distinct functional groups offers multiple avenues for chemical modification, allowing for the strategic construction of novel pharmaceutical agents and advanced materials. Substituted nitrobenzoic acids are known to be crucial precursors in the synthesis of a variety of therapeutic agents, including analgesics and antidepressants. The electron-withdrawing nature of the nitro, fluoro, and bromo substituents significantly influences the electronic properties of the benzene ring and the acidity of the carboxylic acid group, making this molecule a subject of interest for structure-activity relationship (SAR) studies.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. While experimental data for some properties are not widely published, a combination of available data and predictive models provides a solid foundation for its characterization.

| Property | Value | Source |

| CAS Number | 1153279-80-1 | [1] |

| Molecular Formula | C₇H₃BrFNO₄ | |

| Molecular Weight | 264.01 g/mol | [2] |

| Appearance | Off-white to light yellow solid | [3] |

| Melting Point | No experimental data available. Predicted to be in the range of other substituted nitrobenzoic acids (e.g., 2-Nitrobenzoic acid: 146-148°C)[4]. | |

| Boiling Point (Predicted) | 376.9 ± 42.0 °C | [2] |

| Density (Predicted) | 1.967 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | Substituted nitrobenzoic acids are significantly more acidic than benzoic acid (pKa ~4.2). The presence of three electron-withdrawing groups suggests a pKa likely in the range of 1.5-2.5. | [5] |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, acetone, and ethyl acetate, and sparingly soluble in non-polar solvents like toluene and water, similar to other nitrobenzoic acids[6][7]. |

Spectroscopic Profile: Deciphering the Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be simple, showing two aromatic protons. Due to the substitution pattern, these protons are not equivalent and will likely appear as doublets. The strong electron-withdrawing effects of the nitro, fluoro, and bromo groups will deshield these protons, shifting their resonances downfield, likely in the range of 7.5-8.5 ppm.

¹³C NMR: The carbon NMR spectrum will be more complex, with seven distinct signals corresponding to each carbon atom in the molecule. The carboxyl carbon will be the most deshielded, appearing around 165-175 ppm. The aromatic carbons will resonate in the 110-150 ppm range. The carbon atoms directly attached to the electronegative fluorine and nitro groups will be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer[8].

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1700-1720 cm⁻¹[8][9].

-

N-O Stretch (Nitro Group): Two strong bands, one asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹[9].

-

C-F Stretch: A strong band in the region of 1200-1300 cm⁻¹.

-

C-Br Stretch: A band in the fingerprint region, typically between 500-650 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Characteristic absorptions in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Mass Spectrometry (MS)

The mass spectrum, typically obtained via electron ionization (EI), will show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be observed, corresponding to the ⁷⁹Br and ⁸¹Br isotopes[10]. Common fragmentation patterns for benzoic acids include the loss of •OH (M-17) and •COOH (M-45)[11]. Further fragmentation will involve the loss of the nitro group (•NO₂, M-46) and subsequent cleavages of the aromatic ring.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its functional groups.

Acidity

The presence of three potent electron-withdrawing groups (nitro, fluoro, and bromo) on the aromatic ring significantly increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid[5]. These groups stabilize the resulting carboxylate anion through inductive effects, facilitating the dissociation of the proton.

Reactivity of the Aromatic Ring

The benzene ring is highly deactivated towards electrophilic aromatic substitution (EAS) due to the strong electron-withdrawing nature of the nitro and carboxylic acid groups[12][13][14][15][16]. Any potential EAS reaction would be directed to the position meta to both the nitro and carboxylic acid groups, which is already occupied by the fluorine atom, making further substitution challenging under standard conditions.

Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution (NuAr), particularly at the positions activated by the nitro group. The fluorine atom, being a good leaving group in NuAr reactions, could potentially be displaced by strong nucleophiles.

Caption: Key reactive sites of this compound.

Synthesis Protocol: A Plausible Route

While a specific, validated synthesis protocol for this compound is not widely published, a logical and efficient synthetic route can be devised from readily available starting materials. The following two-step procedure is proposed based on established methodologies for the bromination and nitration of substituted benzoic acids[17][18].

Step 1: Bromination of 2-Fluorobenzoic Acid

The first step involves the electrophilic bromination of 2-fluorobenzoic acid. The fluorine atom is an ortho, para-director, and the carboxylic acid is a meta-director. The para position to the fluorine is sterically hindered by the carboxylic acid group. Therefore, bromination is expected to occur predominantly at the position para to the fluorine and meta to the carboxylic acid, yielding 5-Bromo-2-fluorobenzoic acid.

Materials:

-

2-Fluorobenzoic acid

-

N-Bromosuccinimide (NBS)

-

Concentrated sulfuric acid

-

Dichloromethane (DCM)

-

Ice water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluorobenzoic acid in a mixture of dichloromethane and concentrated sulfuric acid.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add N-bromosuccinimide in portions, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice water to quench the reaction and precipitate the product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 5-Bromo-2-fluorobenzoic acid.

Step 2: Nitration of 5-Bromo-2-fluorobenzoic Acid

The second step is the nitration of the intermediate, 5-Bromo-2-fluorobenzoic acid. The directing effects of the substituents will guide the incoming nitro group. The fluorine is an ortho, para-director, and the bromine is also an ortho, para-director. The carboxylic acid is a meta-director. The position ortho to the fluorine and meta to the bromine and carboxylic acid is the most activated and sterically accessible, leading to the desired product.

Materials:

-

5-Bromo-2-fluorobenzoic acid

-

Concentrated sulfuric acid

-

Fuming nitric acid

-

Ice water

Procedure:

-

In a clean, dry round-bottom flask, carefully add concentrated sulfuric acid to 5-Bromo-2-fluorobenzoic acid while cooling in an ice bath.

-

Prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of the benzoic acid derivative, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture onto crushed ice to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to yield this compound.

Caption: Proposed two-step synthesis workflow.

Applications in Drug Discovery and Development

This compound is a prime candidate for use as a scaffold or intermediate in the synthesis of novel therapeutic agents. The strategic placement of its functional groups allows for diverse chemical transformations:

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which can then be further functionalized through acylation, alkylation, or diazotization reactions. This opens up a vast chemical space for the synthesis of libraries of compounds for high-throughput screening.

-

Cross-Coupling Reactions: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This enables the introduction of various aryl, heteroaryl, or alkyl groups, facilitating the construction of complex molecular architectures.

-

Modification of the Carboxylic Acid: The carboxylic acid can be converted to esters, amides, or other derivatives to modulate the pharmacokinetic properties of a drug candidate, such as solubility, bioavailability, and metabolic stability.

The presence of a fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule to its target protein.

Safety and Handling

This compound is expected to be a hazardous substance. It is likely to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation[1].

-

Handling: Should be handled in a well-ventilated area, preferably in a chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and highly valuable building block for chemical synthesis, particularly in the realm of drug discovery. Its unique combination of functional groups provides a rich platform for the creation of novel and complex molecules. This guide has provided a comprehensive overview of its known and predicted properties, a plausible synthetic route, and its potential applications, serving as a critical resource for researchers and scientists in the field.

References

-

Ataman Kimya. (n.d.). NITROBENZOIC ACID. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). infrared spectrum of benzoic acid. Retrieved from [Link]

-

Chemsrc. (2025). This compound | CAS#:1153279-80-1. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents. Retrieved from [Link]

- Google Patents. (n.d.). CN1251833A - Process for preparing substituted benzoic acid.

-

ResearchGate. (n.d.). FTIR spectra of toluene (a), benzoic acid (b), nitrobenzene (c),.... Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-Nitrobenzoic acid. Retrieved from [Link]

-

Chemguide. (n.d.). fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]

-

Journal of Chemical Research. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Quora. (2016). What is the IR spectrum of benzoic acid? How is it determined?. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. Retrieved from [Link]

-

YouTube. (2015). Electrophilic Aromatic Substitution Reactions of Benzene Review. Retrieved from [Link]

-

Indian Journal of Chemistry. (n.d.). Solubility & the Dissociation Constants ofp-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

-

Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Organic Chemistry Data. (2020). NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 14.2: Examples of electrophilic aromatic substitution. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid.

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

WIPO Patentscope. (n.d.). 113321577 Preparation method of 5-bromo-2-chlorobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

Sources

- 1. This compound | CAS#:1153279-80-1 | Chemsrc [chemsrc.com]

- 2. chemscene.com [chemscene.com]

- 3. faculty.fiu.edu [faculty.fiu.edu]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. savemyexams.com [savemyexams.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. youtube.com [youtube.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Page loading... [wap.guidechem.com]

- 18. EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid - Google Patents [patents.google.com]

Safety and handling of 5-Bromo-2-fluoro-3-nitrobenzoic acid

An In-Depth Technical Guide to the Safe Handling of 5-Bromo-2-fluoro-3-nitrobenzoic acid

Introduction and Compound Profile

This compound (CAS No. 1153279-80-1) is a substituted aromatic carboxylic acid.[1][2] Such poly-functionalized aromatic compounds are valuable intermediates and building blocks in medicinal chemistry and materials science. The presence of a carboxylic acid group, a nitro group, and two different halogens on the benzene ring imparts specific reactivity, making it useful in the synthesis of more complex molecules.[3] However, these same functional groups are responsible for its potential chemical and toxicological hazards.

This guide, intended for laboratory personnel, researchers, and drug development professionals, provides a comprehensive overview of the critical safety and handling protocols for this compound. The causality behind each procedural recommendation is explained to foster a deeper understanding of risk mitigation.

| Property | Data | Source(s) |

| CAS Number | 1153279-80-1 | [1][2][4] |

| Molecular Formula | C₇H₃BrFNO₄ | [5] |

| Appearance | Off-white to light yellow solid | [6] |

| Boiling Point | 376.9 ± 42.0 °C (Predicted) | [6] |

| Density | 1.967 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 1.93 ± 0.20 (Predicted) | [6] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [6] |

Hazard Identification and Risk Assessment

The primary risk associated with this compound stems from its irritant properties and potential harm upon exposure. While comprehensive toxicological data is not available for this specific compound, information from safety data sheets for structurally similar chemicals indicates a consistent hazard profile.[5][7][8] The combination of an acidic functional group and an aromatic ring system substituted with electron-withdrawing groups (nitro, fluoro, bromo) suggests that the compound can readily interact with biological macromolecules, leading to irritation.

| GHS Classification | Hazard Statement | Pictogram |

| Skin Irritation, Category 2 | H315: Causes skin irritation.[7][9] | |

| Eye Irritation, Category 2A/2 | H319: Causes serious eye irritation.[7][9] | |

| Acute Toxicity (Oral, Dermal, Inhalation), Category 4 | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[7] | |

| Specific Target Organ Toxicity — Single Exposure, Category 3 | H335: May cause respiratory irritation.[7][9] |

Causality Insight: The acidic nature of the carboxylic group can disrupt cell membranes upon direct contact, leading to skin and eye irritation. As a fine solid, the compound can easily become airborne, posing an inhalation risk where it can irritate the mucous membranes of the respiratory tract.[7]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory. Engineering controls serve as the primary barrier, supplemented by rigorous adherence to PPE protocols.

1. Engineering Controls: The First Line of Defense All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[1] This is non-negotiable. The fume hood provides critical ventilation to capture and exhaust any dusts or vapors, preventing inhalation, which is a primary route of exposure.[5][10] Work areas should also be equipped with easily accessible safety showers and eyewash stations.[5][11]

2. Personal Protective Equipment (PPE): The Essential Barrier Proper PPE is required to prevent dermal and ocular exposure.[1][5]

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[1][7]

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[1][5] Standard safety glasses do not offer sufficient protection from dust particles.

-

Body Protection: A full-length laboratory coat must be worn and kept buttoned.[1]

-

Respiratory Protection: While a fume hood is the primary control, if there is a risk of dust generation outside of this controlled environment (e.g., during a large spill cleanup), a NIOSH-approved respirator may be necessary.[12]

Caption: PPE Donning and Doffing Workflow.

Standard Operating Procedures (SOPs) for Handling and Storage

Adherence to a strict SOP minimizes the risk of exposure and accidental release.

Protocol for Handling Solid Compound:

-

Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter. Assemble all necessary equipment (spatulas, weigh boats, containers).

-

Weighing: Tare the balance with a clean weigh boat inside the fume hood. Carefully use a spatula to transfer the desired amount of this compound. Avoid any actions that could generate dust, such as dropping the material from a height.

-

Transfer: If transferring to a reaction vessel, do so carefully within the fume hood. Use a powder funnel if necessary to prevent spillage.

-

Cleanup: After handling, decontaminate the spatula and work surface. Wipe the area with a damp cloth to collect any residual dust.

-

Hygiene: Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[7] Do not eat, drink, or smoke in the laboratory area.[7][13]

Storage Protocol:

-

Store the compound in a tightly closed, original container in a cool, dry, and well-ventilated area.[7][14] The "sealed in dry" recommendation is critical to prevent potential reactions with atmospheric moisture.[6]

-

Store away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong alkalis.[1][5] Contact with these substances could lead to vigorous, exothermic reactions.

-

Ensure the storage area is secure and accessible only to authorized personnel.[5][7]

Emergency Protocols

Immediate and correct response to an exposure or spill is crucial.

First Aid Measures This table outlines the immediate steps to be taken following an exposure, based on standard chemical first aid procedures.[15] Medical attention should always be sought following any significant exposure.

| Exposure Route | Immediate Action |

| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[16] |

| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[1][16] If skin irritation persists, seek medical attention.[7] |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[5][16] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][16] |

Accidental Release Management For a small spill within a laboratory setting:

-

Evacuate: Alert others in the immediate area and restrict access.

-

Ventilate: Ensure the fume hood is operating.

-

Protect: Wear the appropriate PPE as described in the section above.

-

Contain & Clean: Gently cover the spill with an inert absorbent material like sand or vermiculite.[1] Do not use combustible materials like paper towels for the initial absorption.

-

Collect: Carefully sweep or scoop the mixture into a designated, labeled hazardous waste container.[1][17] Avoid creating dust.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water.

-